molecular formula C16H23NO3 B4310732 4-HYDROXY-4,5-DIMETHYL-5-PHENETHYL-3-PROPYL-1,3-OXAZOLAN-2-ONE

4-HYDROXY-4,5-DIMETHYL-5-PHENETHYL-3-PROPYL-1,3-OXAZOLAN-2-ONE

Cat. No.: B4310732
M. Wt: 277.36 g/mol
InChI Key: VGHVPUDBKWFNLS-UHFFFAOYSA-N
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Description

4-HYDROXY-4,5-DIMETHYL-5-PHENETHYL-3-PROPYL-1,3-OXAZOLAN-2-ONE is a complex organic compound belonging to the oxazolidinone class This compound is characterized by its unique structure, which includes a hydroxy group, multiple methyl groups, a phenylethyl group, and a propyl group attached to an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-4,5-DIMETHYL-5-PHENETHYL-3-PROPYL-1,3-OXAZOLAN-2-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate amino alcohols with carbonyl compounds under controlled conditions. The reaction conditions often require the use of catalysts, such as acids or bases, to facilitate the formation of the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-4,5-DIMETHYL-5-PHENETHYL-3-PROPYL-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenylethyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-HYDROXY-4,5-DIMETHYL-5-PHENETHYL-3-PROPYL-1,3-OXAZOLAN-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-HYDROXY-4,5-DIMETHYL-5-PHENETHYL-3-PROPYL-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets and pathways. The hydroxy group and other functional groups may participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-hydroxy-4,5-dimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one
  • 3-ethyl-4-hydroxy-4,5-dimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one

Uniqueness

4-HYDROXY-4,5-DIMETHYL-5-PHENETHYL-3-PROPYL-1,3-OXAZOLAN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the propyl group, in particular, differentiates it from other similar compounds and may influence its physical and chemical properties.

Properties

IUPAC Name

4-hydroxy-4,5-dimethyl-5-(2-phenylethyl)-3-propyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-4-12-17-14(18)20-15(2,16(17,3)19)11-10-13-8-6-5-7-9-13/h5-9,19H,4,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHVPUDBKWFNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)OC(C1(C)O)(C)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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